

# IUPAC name and synonyms for 2-Ethylhexyl bromide

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## Compound of Interest

Compound Name: 2-Ethylhexyl bromide

Cat. No.: B156332

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An In-depth Technical Guide to **2-Ethylhexyl bromide**

## Chemical Identity: IUPAC Name and Synonyms

The nomenclature of chemical compounds is critical for unambiguous identification in research and development. The compound commonly known as **2-Ethylhexyl bromide** is systematically named according to the rules set by the International Union of Pure and Applied Chemistry (IUPAC).

The IUPAC name for this compound is 3-(bromomethyl)heptane.<sup>[1][2]</sup> This name is derived by identifying the longest carbon chain, which is heptane, and noting the bromomethyl substituent at the third carbon position.

In addition to its formal IUPAC name, **2-Ethylhexyl bromide** is recognized by a variety of synonyms in commercial and academic literature. These alternative names are crucial for researchers to identify the compound across different databases and supplier catalogs.

Common Synonyms:

- 1-Bromo-2-ethylhexane<sup>[1][3][4]</sup>
- 2-Ethyl-1-bromohexane<sup>[3]</sup>
- 2-Ethyl-1-hexyl bromide<sup>[1][4][5]</sup>

- Isooctyl bromide[3][6]
- 3-(Bromomethyl)heptane[1][4][5]
- Heptane, 3-(bromomethyl)-[1][3]

## Physicochemical and Safety Data

A comprehensive understanding of a compound's properties is fundamental for its application in experimental settings. The following tables summarize the key physicochemical and safety data for **2-Ethylhexyl bromide**.

**Table 1: Chemical Identifiers and Molecular Properties**

Identifier/Property	Value	Source(s)
CAS Number	18908-66-2	[2][3][5]
Molecular Formula	C <sub>8</sub> H <sub>17</sub> Br	[1][2][3]
Molecular Weight	193.12 g/mol	[1][5]
IUPAC Name	3-(bromomethyl)heptane	[1][2]
SMILES	CCCCC(CC)CBr	[1][2]
InChI Key	NZWIYPLSXWYKLH- UHFFFAOYSA-N	[3]

**Table 2: Physical Properties**

Property	Value	Source(s)
Appearance	Colorless to pale yellow liquid	[3][6][7]
Boiling Point	183-185 °C (at atmospheric pressure)	[7]
75-77 °C (at 16 mmHg)	[5][6]	
Density	1.086 g/mL (at 25 °C)	[6]
1.120 g/cm <sup>3</sup> (at 20 °C)	[5][7]	
Refractive Index (n <sub>20</sub> /D)	1.4538	[6]
Melting Point	-55 °C (estimate)	[6]
Solubility	Insoluble in water; soluble in organic solvents like chloroform and ethyl acetate.	[3][6][7]

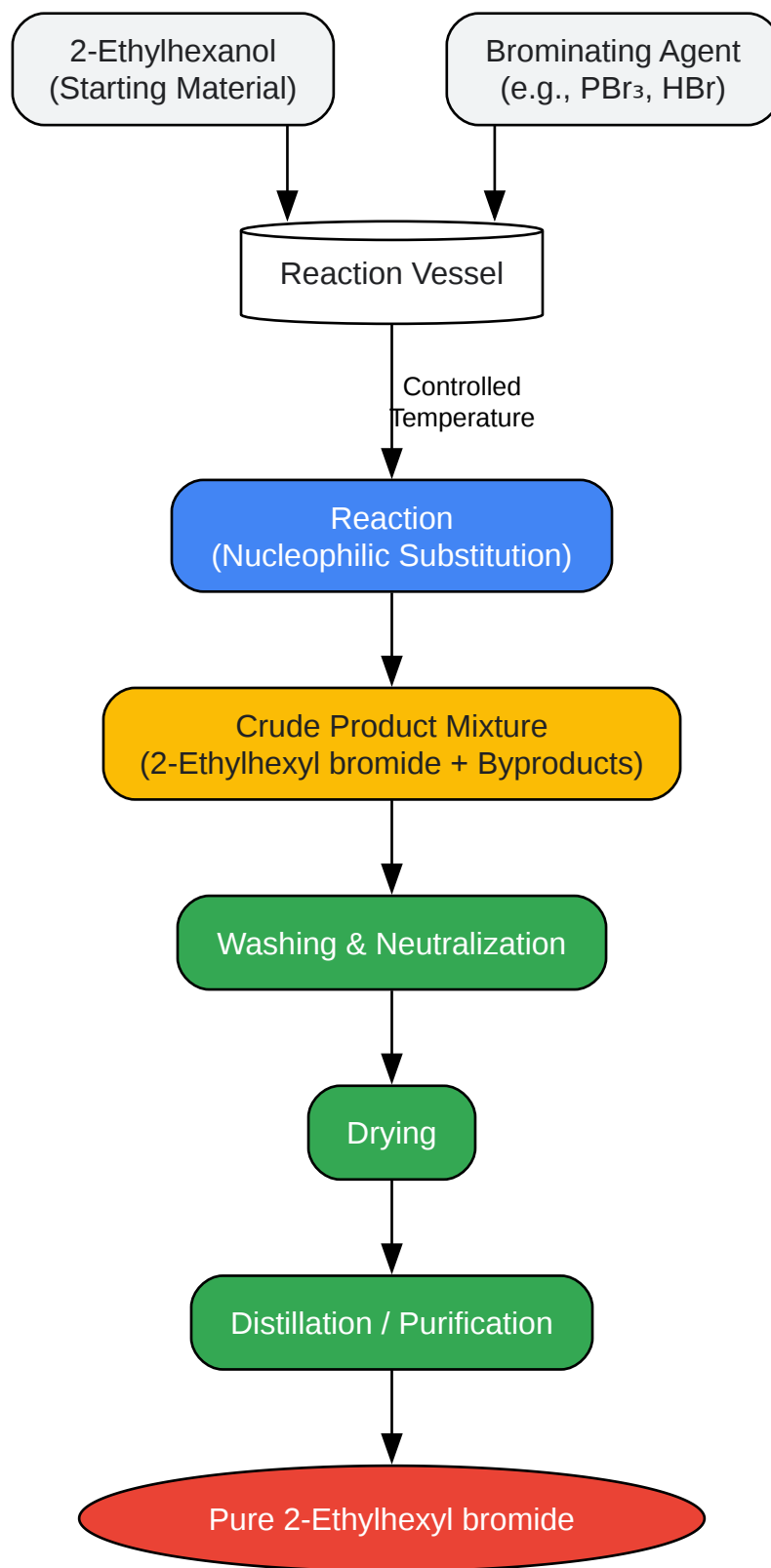
### Table 3: Safety and Handling Information

Property	Value	Source(s)
Signal Word	Warning	
Hazard Statements	H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)	
Flash Point	69 °C / 156.2 °F (closed cup)	[6]
Storage Temperature	2-8°C	[8]
Personal Protective Equipment	Eyeshields, gloves, N95-type dust mask	

## Synthesis of 2-Ethylhexyl bromide

**2-Ethylhexyl bromide** is typically synthesized from its corresponding alcohol, 2-ethylhexanol. The most common laboratory and industrial methods involve nucleophilic substitution where

the hydroxyl group is replaced by a bromine atom. Reagents such as phosphorus tribromide ( $\text{PBr}_3$ ) or hydrobromic acid ( $\text{HBr}$ ) are frequently employed.[9]



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Caption: General workflow for the synthesis of **2-Ethylhexyl bromide**.

## Experimental Protocol: Synthesis from 2-Ethylhexanol using Phosphorus Tribromide

This protocol is adapted from a described large-scale synthesis method.<sup>[10]</sup>

### Materials:

- 2-Ethylhexanol (500 kg, 99.5% purity)
- Phosphorus tribromide (PBr<sub>3</sub>) (368 kg, 98.0% purity)
- Catalyst (0.5 kg, specific catalyst not detailed in source)
- Concentrated Sulfuric Acid (H<sub>2</sub>SO<sub>4</sub>) (10 kg, 98.0% purity)
- Water
- Suitable reaction vessel (bromination kettle) and washing kettle

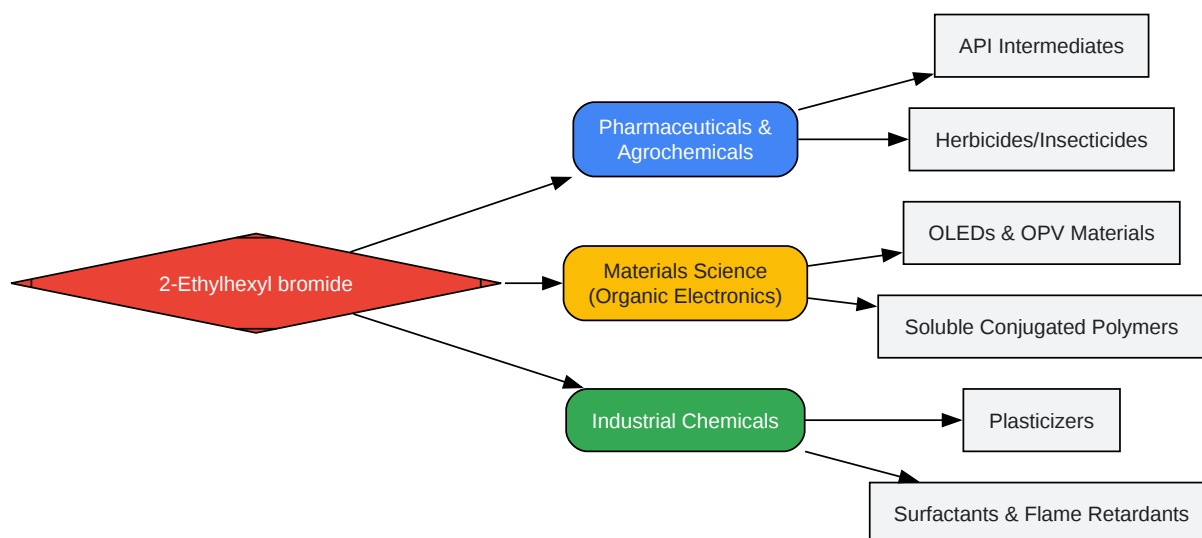
### Procedure:

- **Charging the Reactor:** Charge the bromination kettle with 500 kg of 2-ethylhexanol and 0.5 kg of catalyst.
- **Addition of PBr<sub>3</sub>:** Begin dropwise addition of 368 kg of phosphorus tribromide to the reaction mixture. Maintain the temperature between 20-30 °C during the addition, which should take approximately 4 hours.
- **Reaction Incubation:** After the addition is complete, slowly heat the mixture to 60-65 °C and maintain this temperature for 3-4 hours to ensure the reaction goes to completion.
- **Monitoring:** Monitor the reaction progress using Gas Chromatography (GC) analysis. The reaction is considered complete when the 2-ethylhexanol content is ≤ 0.5%.

- Separation of Byproduct: Cool the reactor and separate the lower layer, which consists of phosphorous acid ( $\text{H}_3\text{PO}_3$ ), a byproduct of the reaction.
- Washing: Transfer the upper organic layer (crude **2-Ethylhexyl bromide**) to a washing kettle. Wash the crude product with water until it is neutral.
- Acid Wash: Separate the washed organic layer and add 10 kg of concentrated sulfuric acid. Stir for a short period, then separate and discard the lower waste acid layer.
- Final Wash: Wash the organic layer again with water until neutral.
- Yield: The described process yields approximately 730 kg of **2-Ethylhexyl bromide** (98.5% content), corresponding to a yield of 96.6%.<sup>[10]</sup> Further purification can be achieved by vacuum distillation.<sup>[5]</sup>

## Applications in Research and Drug Development

**2-Ethylhexyl bromide** is a versatile alkylating agent used to introduce the 2-ethylhexyl group into various molecules.<sup>[6][9]</sup> This branched, eight-carbon moiety is highly effective at increasing the solubility of molecules in organic solvents and polymer matrices, a crucial property for many applications.<sup>[9][11]</sup>



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Caption: Key application areas for **2-Ethylhexyl bromide**.

#### Key Roles:

- **Pharmaceuticals and Agrochemicals:** It serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals.[7][9] The 2-ethylhexyl group can be used to tune the lipophilicity of a drug candidate, potentially improving its bioavailability.[6] It is used in the production of drugs such as antihistamines and anticancer agents, as well as herbicides and insecticides.[7]
- **Materials for Organic Electronics:** The compound is widely used to synthesize molecules for organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices.[6][9] The attachment of 2-ethylhexyl side chains to conjugated polymer backbones prevents aggregation and enhances solubility, which is critical for forming the high-quality thin films required for these devices.[8][9]

- Industrial Chemicals: **2-Ethylhexyl bromide** is a precursor in the synthesis of plasticizers, surfactants, and flame retardants.[\[7\]](#)[\[9\]](#)
- Grignard Reagents: It can be used to form the corresponding Grignard reagent, (2-ethylhexyl)magnesium bromide, which is a powerful tool for creating carbon-carbon bonds in the synthesis of more complex molecules.[\[9\]](#)

## Experimental Protocol: Synthesis of 2-(2-Ethylhexyl)thiophene

This protocol details the use of **2-Ethylhexyl bromide** to alkylate a thiophene ring, a common step in the synthesis of monomers for conductive polymers.[\[11\]](#)

### Materials:

- Thiophene (1 equivalent)
- Anhydrous Tetrahydrofuran (THF)
- n-Butyllithium (n-BuLi) (1.1 equivalents)
- **2-Ethylhexyl bromide** (1.2 equivalents)
- Water, Diethyl ether, Brine
- Anhydrous Magnesium Sulfate (MgSO<sub>4</sub>)
- Round-bottom flask, dropping funnel, magnetic stirrer
- Inert atmosphere setup (Argon or Nitrogen)

### Procedure:

- Setup: Assemble a round-bottom flask with a dropping funnel and magnetic stirrer under an inert atmosphere of argon or nitrogen.
- Lithiation of Thiophene: Add thiophene (1 eq.) and anhydrous THF to the flask. Cool the solution to -78 °C using a dry ice/acetone bath.



- Add n-butyllithium (1.1 eq.) dropwise to the cooled solution while stirring. Maintain the temperature at -78 °C and continue stirring for 1-2 hours.
- Alkylation: Add **2-Ethylhexyl bromide** (1.2 eq.) dropwise to the reaction mixture at -78 °C.
- Warm to Room Temperature: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
- Quenching and Extraction: Quench the reaction by carefully adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
- Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the crude product by vacuum distillation to yield pure 2-(2-ethylhexyl)thiophene as a colorless oil.[11] This product can then be used in subsequent reactions, such as bromination, to create monomers for polymerization.[11]

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